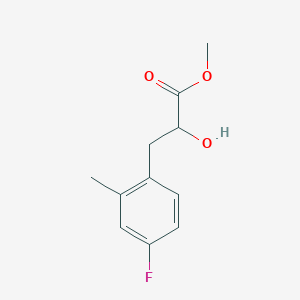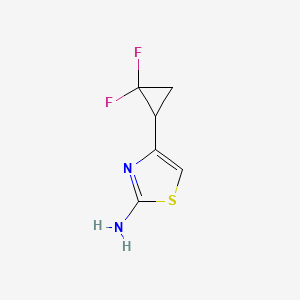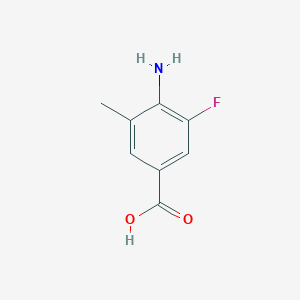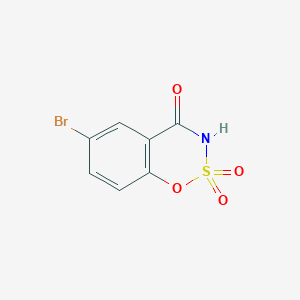
1-(2-Bromopropan-2-yl)-4-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromopropan-2-yl)-4-chlorobenzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and a chlorine atom
准备方法
The synthesis of 1-(2-Bromopropan-2-yl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 2-bromopropane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
化学反应分析
1-(2-Bromopropan-2-yl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-(2-hydroxypropan-2-yl)-4-chlorobenzene, while oxidation with potassium permanganate would produce 1-(2-oxopropan-2-yl)-4-chlorobenzene.
科学研究应用
1-(2-Bromopropan-2-yl)-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: Research into its potential as a pharmacophore for the development of new drugs is ongoing. Its structural features may be exploited to design molecules with specific biological activities.
Industry: It is used in the manufacture of specialty chemicals, including agrochemicals, dyes, and polymers.
作用机制
The mechanism by which 1-(2-Bromopropan-2-yl)-4-chlorobenzene exerts its effects depends on the specific application. In chemical reactions, the bromine and chlorine atoms act as reactive sites for nucleophilic substitution or electrophilic addition. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through halogen bonding or hydrophobic interactions. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
1-(2-Bromopropan-2-yl)-4-chlorobenzene can be compared with other similar compounds such as:
1-(2-Bromopropan-2-yl)-4-bromobenzene: Similar in structure but with two bromine atoms, leading to different reactivity and applications.
1-(2-Chloropropan-2-yl)-4-chlorobenzene: Contains two chlorine atoms, which may alter its chemical properties and biological activity.
1-(2-Bromopropan-2-yl)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
93449-07-1 |
|---|---|
分子式 |
C9H10BrCl |
分子量 |
233.53 g/mol |
IUPAC 名称 |
1-(2-bromopropan-2-yl)-4-chlorobenzene |
InChI |
InChI=1S/C9H10BrCl/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
InChI 键 |
MDWSMBKRQRJNKR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)












